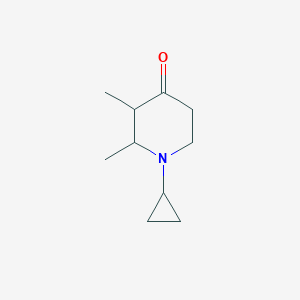![molecular formula C18H16ClN5O2 B7784360 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7784360.png)
1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its benzyl, chloroacetyl, amino, phenyl, and triazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the reaction of benzyl chloride with phenylhydrazine to form benzyl phenylhydrazine. This intermediate is then treated with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group. The resulting compound is further reacted with phenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The chloroacetyl group can be reduced to form chloroacetamide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Chloroacetamide
Substitution: Various substituted triazoles
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the manufacture of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 1-benzyl-5-[(chloroacetyl)amino]-N-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
1-Benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chloroacetyl group.
N-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
5-[(Chloroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl and phenyl groups.
Propiedades
IUPAC Name |
1-benzyl-5-[(2-chloroacetyl)amino]-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-11-15(25)21-17-16(18(26)20-14-9-5-2-6-10-14)22-23-24(17)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCKEYCSHMKWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Chlorodifluoromethoxy)phenyl]methylamine](/img/structure/B7784279.png)


![N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B7784297.png)






![2-(4-chlorophenyl)-9-methyl-7-(2-pyridyl)-6,7-dihydro-5H-pyrazolo[3,4-h]quinazoline](/img/structure/B7784340.png)
![4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B7784351.png)
![3-[Bis(2-methylpropyl)azaniumyl]propanoate](/img/structure/B7784359.png)

